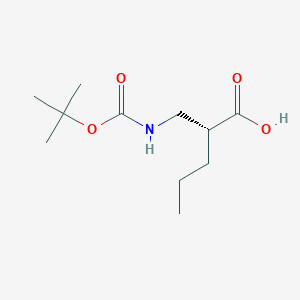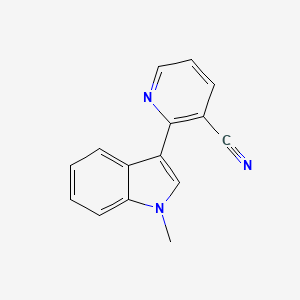
3-Pyridinecarbonitrile, 2-(1-methyl-1H-indol-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-methyl-1H-indol-3-yl)nicotinonitrile is a heterocyclic compound that features both an indole and a nicotinonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-3-yl)nicotinonitrile typically involves the reaction of 3-cyano-2-chloropyridine with N-methylindole in the presence of aluminum chloride (AlCl3) as a catalyst. The reaction is carried out in 1,2-dichloroethane at temperatures ranging from 80 to 90°C for approximately 27 hours . The product is then purified by recrystallization from a mixture of ethyl acetate and petroleum ether .
Industrial Production Methods
While specific industrial production methods for 2-(1-methyl-1H-indol-3-yl)nicotinonitrile are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-methyl-1H-indol-3-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The indole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the indole and pyridine rings.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted indole and pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-methyl-1H-indol-3-yl)nicotinonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(1-methyl-1H-indol-3-yl)nicotinonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects such as cell cycle arrest, apoptosis, or inhibition of microbial growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methylindole-3-carboxaldehyde: Shares the indole moiety and is used in similar synthetic applications.
Indole-3-acetonitrile: Another indole derivative with a nitrile group, used in plant biology and synthetic chemistry.
Uniqueness
2-(1-methyl-1H-indol-3-yl)nicotinonitrile is unique due to the combination of the indole and nicotinonitrile moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to simpler indole or nicotinonitrile derivatives.
Eigenschaften
CAS-Nummer |
849116-26-3 |
|---|---|
Molekularformel |
C15H11N3 |
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
2-(1-methylindol-3-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H11N3/c1-18-10-13(12-6-2-3-7-14(12)18)15-11(9-16)5-4-8-17-15/h2-8,10H,1H3 |
InChI-Schlüssel |
XDEZLMATSAIMEP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C=CC=N3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


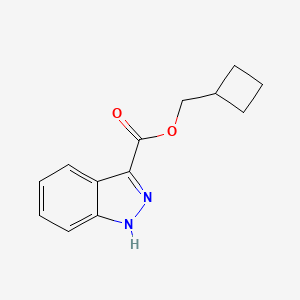
![2-Ethyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11876075.png)


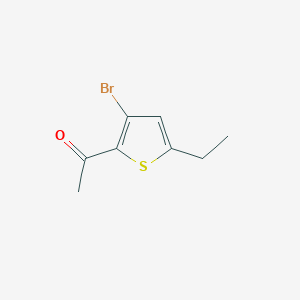

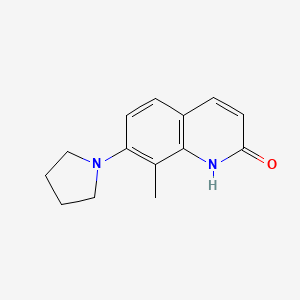
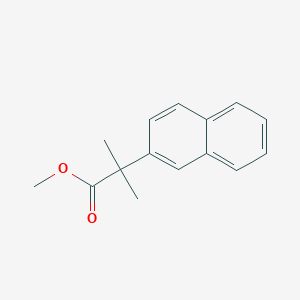
![1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11876134.png)
![1-Phenyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B11876144.png)



